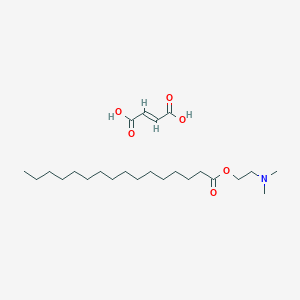
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl hexadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl hexadecanoate is a chemical compound that combines the properties of both an ester and an amine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure includes a dimethylamino group, an ethyl chain, a hexadecanoate ester, and a (Z)-2-butenedioate moiety, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;2-(dimethylamino)ethyl hexadecanoate typically involves the esterification of hexadecanoic acid with 2-(dimethylamino)ethanol, followed by the reaction with (Z)-2-butenedioic acid. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity reactants and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound.
化学反応の分析
Types of Reactions
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl hexadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and amides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and amides.
Reduction: Alcohols.
Substitution: Various substituted amines and esters.
科学的研究の応用
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl hexadecanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential use in drug delivery systems due to its amphiphilic nature.
Medicine: Investigated for its potential therapeutic properties, including its use in developing new pharmaceuticals.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of surfactants and emulsifiers.
作用機序
The mechanism of action of (E)-but-2-enedioic acid;2-(dimethylamino)ethyl hexadecanoate involves its interaction with various molecular targets and pathways. The dimethylamino group can interact with biological membranes, enhancing the compound’s ability to penetrate cells. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The (Z)-2-butenedioate moiety can participate in redox reactions, influencing cellular processes.
類似化合物との比較
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: Used in the production of polymers with applications in drug delivery and coatings.
2-(Diethylamino)ethyl methacrylate: Similar to the above compound but with different alkyl groups, affecting its reactivity and applications.
2-(Dimethylamino)ethyl acrylate: Another ester with applications in polymer chemistry and materials science.
Uniqueness
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl hexadecanoate is unique due to its combination of an ester and an amine, providing a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as drug delivery systems and surfactants.
特性
CAS番号 |
129320-10-1 |
|---|---|
分子式 |
C24H45NO6 |
分子量 |
443.6 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;2-(dimethylamino)ethyl hexadecanoate |
InChI |
InChI=1S/C20H41NO2.C4H4O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21(2)3;5-3(6)1-2-4(7)8/h4-19H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
QPENYGQYDUNXCD-WLHGVMLRSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCCN(C)C.C(=CC(=O)O)C(=O)O |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)OCCN(C)C.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCCN(C)C.C(=CC(=O)O)C(=O)O |
同義語 |
Hexadecanoic acid, 2-(dimethylamino)ethyl ester, (Z)-2-butenedioate (1 :1) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















